molecular formula C5H8CaNO2+ B585338 Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz CAS No. 142702-41-8

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz

Katalognummer: B585338
CAS-Nummer: 142702-41-8
Molekulargewicht: 154.20 g/mol
InChI-Schlüssel: NBPMOOYTWRUWTH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz: is a chemical compound with the molecular formula C5H8CaNO2+. It is a polymer formed from formaldehyde and 2-pyrrolidinone, with calcium as a counterion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz typically involves the polymerization of formaldehyde with 2-pyrrolidinone in the presence of calcium ions. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired polymer. The process may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions. The polymer is then purified and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.

    Medicine: Research in medicine explores its potential therapeutic applications and its role in drug delivery systems.

    Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique properties.

Wirkmechanismus

The mechanism of action of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    Formaldehyde, Polymer with 2-Pyrrolidinone: Similar in structure but without the calcium ion.

    Calcium Polyoxymethylene Pyrrolidone: Another polymer with calcium but different structural properties.

Uniqueness: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz is unique due to the presence of calcium ions, which impart specific properties such as enhanced stability and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Eigenschaften

CAS-Nummer

142702-41-8

Molekularformel

C5H8CaNO2+

Molekulargewicht

154.20 g/mol

IUPAC-Name

calcium;3,4-dihydro-2H-pyrrol-5-olate;formaldehyde

InChI

InChI=1S/C4H7NO.CH2O.Ca/c6-4-2-1-3-5-4;1-2;/h1-3H2,(H,5,6);1H2;/q;;+2/p-1

InChI-Schlüssel

NBPMOOYTWRUWTH-UHFFFAOYSA-M

SMILES

C=O.C1CC(=NC1)[O-].[Ca+2]

Kanonische SMILES

C=O.C1CC(=NC1)[O-].[Ca+2]

Synonyme

Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.